CID 156589062
Description
CID 156589062, identified as oscillatoxin E, belongs to a family of marine-derived cyclic polyketide toxins known as oscillatoxins. Oscillatoxins are characterized by their macrocyclic lactone structures and methylated side chains, which contribute to their stability and biological interactions .

The compound is part of a structural series that includes oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), and oscillatoxin F (CID 156582092) (Figure 1, ). These derivatives share a core scaffold but differ in substituents such as methyl groups or hydroxylations, which may influence their physicochemical properties and bioactivity.
Properties
Molecular Formula |
AlH2S |
|---|---|
Molecular Weight |
61.06 g/mol |
InChI |
InChI=1S/Al.H2S/h;1H2 |
InChI Key |
FSVDTSLAIMSHKY-UHFFFAOYSA-N |
Canonical SMILES |
[Al].S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum sulfide can be synthesized by directly combining aluminum metal and sulfur. The reaction is highly exothermic and typically involves heating the mixture to a temperature above the melting point of sulfur (around 115°C). The reaction can be represented as: [ 2Al + 3S \rightarrow Al2S3 ] This method is straightforward but requires careful handling due to the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, aluminum sulfide can also be produced by reacting aluminum with hydrogen sulfide gas at elevated temperatures. Another method involves heating aluminum in the presence of sulfur vapor in a controlled environment .
Types of Reactions:
Hydrolysis: Aluminum sulfide reacts with water to form aluminum hydroxide and hydrogen sulfide: [ Al2S3 + 6H2O \rightarrow 2Al(OH)3 + 3H2S ]
Reaction with Acids: It reacts with hydrochloric acid to produce aluminum chloride and hydrogen sulfide: [ Al2S3 + 6HCl \rightarrow 2AlCl3 + 3H2S ]
Common Reagents and Conditions:
Water: Hydrolysis occurs readily in the presence of moisture.
Acids: Strong acids like hydrochloric acid facilitate the formation of aluminum chloride and hydrogen sulfide
Major Products:
Hydrolysis: Aluminum hydroxide and hydrogen sulfide.
Acid Reaction: Aluminum chloride and hydrogen sulfide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of aluminum sulfide involves its reactivity with water and acids. When exposed to moisture, it hydrolyzes to form aluminum hydroxide and hydrogen sulfide. This reaction is facilitated by the presence of water molecules, which interact with the aluminum and sulfur atoms, leading to the breakdown of the compound .
Comparison with Similar Compounds
Key Observations :
- Side-Chain Modifications : Oscillatoxin E (CID 156589062) and F (CID 156582092) may differ in hydrogen-bonding capacity due to hydroxyl or other functional groups, affecting solubility and target binding.
Physicochemical Properties
While explicit data (e.g., logP, solubility) for oscillatoxin E are absent in the provided evidence, insights can be inferred from analogous compounds:
- Lipophilicity : Methylated derivatives (e.g., CID 185389) are expected to have higher logP values than hydroxylated variants.
- Polar Surface Area : Hydroxyl groups in oscillatoxin E may increase polarity, reducing BBB permeability compared to methylated analogs .
Q & A
Q. What strategies mitigate bias in interpreting conflicting results from this compound studies?
- Methodology :
- Conduct blinded data analysis, where researchers are unaware of sample identities during interpretation.
- Use triangulation by comparing results across multiple methodologies (e.g., in vitro vs. in silico vs. in vivo data).
- Pre-register hypotheses and analysis plans on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .
Tables of Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
